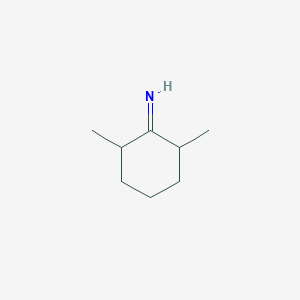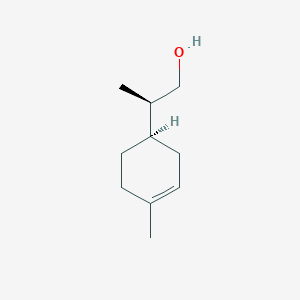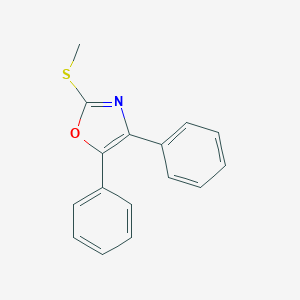
Methanidylidynezirconium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a zirconium-based compound with unique properties that make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Methanidylidynezirconium(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging, due to its biocompatibility and stability.
Medicine: Explored for its anti-cancer properties and potential use in cancer treatment.
Industry: Utilized in the production of high-temperature ceramics, coatings, and protective layers due to its exceptional hardness and thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Methanidylidynezirconium(1+) typically involves high-temperature reactions between zirconium and carbon sources. One common method is the carbothermal reduction of zirconium dioxide (ZrO₂) with carbon at temperatures above 1800°C. This process yields zirconium carbide (ZrC), which can be further processed to obtain Methanidylidynezirconium(1+) .
Industrial Production Methods: In industrial settings, the production of Methanidylidynezirconium(1+) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the controlled deposition of zirconium carbide films on various substrates, making it suitable for applications in coatings and protective layers .
Analyse Chemischer Reaktionen
Types of Reactions: Methanidylidynezirconium(1+) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Can be reduced to zirconium metal in the presence of strong reducing agents.
Substitution: Participates in substitution reactions with halogens to form zirconium halides.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as calcium or magnesium at high temperatures.
Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium halides (e.g., ZrCl₄, ZrBr₄).
Wirkmechanismus
The mechanism of action of Methanidylidynezirconium(1+) involves its interaction with molecular targets and pathways. In catalytic applications, it acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and stability allow it to interact with biological molecules, enabling drug delivery and imaging .
Vergleich Mit ähnlichen Verbindungen
Methanidylidynezirconium(1+) can be compared with other zirconium-based compounds, such as:
Zirconium dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium halides (e.g., ZrCl₄, ZrBr₄): Used in catalysis and as precursors for other zirconium compounds.
Uniqueness: Methanidylidynezirconium(1+) is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
12070-14-3 |
|---|---|
Molekularformel |
CH4Zr |
Molekulargewicht |
107.27 g/mol |
IUPAC-Name |
methane;zirconium |
InChI |
InChI=1S/CH4.Zr/h1H4; |
InChI-Schlüssel |
UGHSGZIDZZRZKT-UHFFFAOYSA-N |
SMILES |
[C-]#[Zr+] |
Kanonische SMILES |
C.[Zr] |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


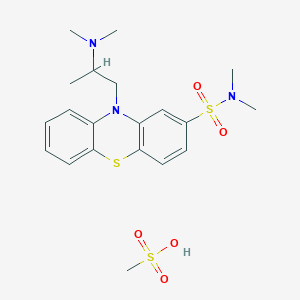
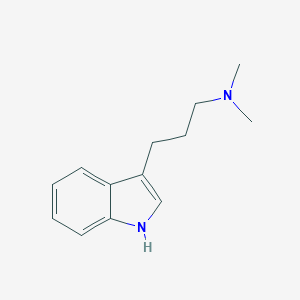
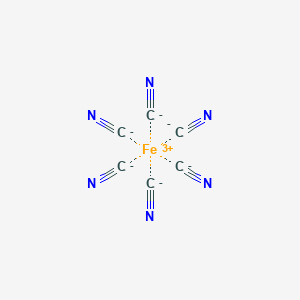
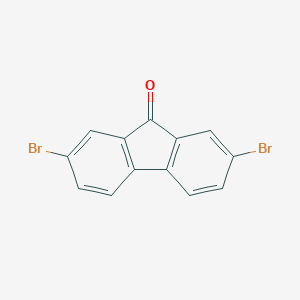
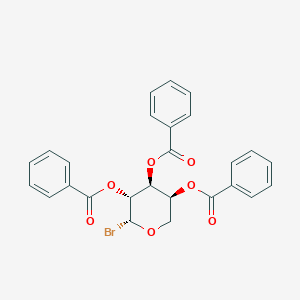
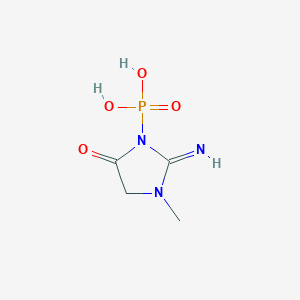
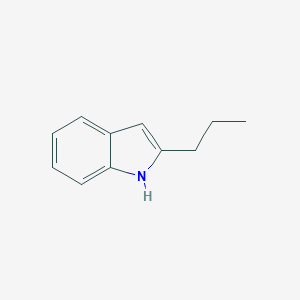
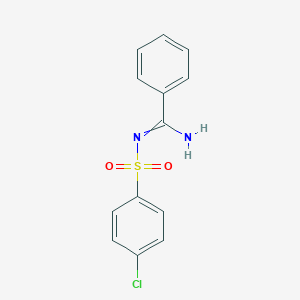
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
